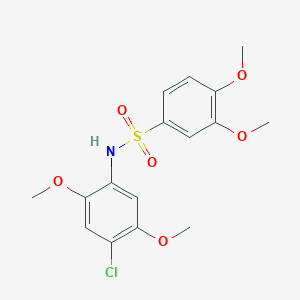
N-(1,3-benzodioxol-5-ylmethyl)-2,4,5-trimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-2,4,5-trimethylbenzenesulfonamide, commonly known as TMB-8, is a chemical compound that has been extensively studied for its biochemical and physiological effects. TMB-8 is a potent inhibitor of intracellular calcium release, which makes it an important tool for researchers studying calcium signaling pathways.
作用機序
TMB-8 acts as an inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R), which is responsible for releasing calcium from the endoplasmic reticulum. TMB-8 binds to the IP3R and prevents it from opening, thereby inhibiting calcium release.
Biochemical and Physiological Effects:
TMB-8 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit calcium-dependent processes such as muscle contraction, secretion, and enzyme activation. TMB-8 has also been shown to inhibit cell migration and proliferation, and to induce apoptosis in some cell types.
実験室実験の利点と制限
One advantage of using TMB-8 in lab experiments is its potency as an inhibitor of calcium release. It is also relatively stable and easy to use. However, one limitation is that it can have off-target effects on other calcium channels and transporters, which can complicate data interpretation.
将来の方向性
Future research using TMB-8 could focus on its potential therapeutic applications, particularly in diseases involving abnormal calcium signaling. TMB-8 could also be used in combination with other calcium channel inhibitors to better understand the complex signaling pathways involved in calcium regulation.
合成法
TMB-8 can be synthesized using a multi-step process involving the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 1,3-benzodioxole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methylamine to produce TMB-8.
科学的研究の応用
TMB-8 has been widely used in scientific research to study calcium signaling pathways in cells. It has been shown to inhibit calcium release from the endoplasmic reticulum and Golgi apparatus, which are important organelles involved in calcium signaling. TMB-8 has also been used to study the role of calcium in various cellular processes such as cell migration, proliferation, and apoptosis.
特性
分子式 |
C17H19NO4S |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-ylmethyl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C17H19NO4S/c1-11-6-13(3)17(7-12(11)2)23(19,20)18-9-14-4-5-15-16(8-14)22-10-21-15/h4-8,18H,9-10H2,1-3H3 |
InChIキー |
CQUJNFOGCMYIFQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C |
正規SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288790.png)
![1-[(2,5-Dibromophenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288791.png)






![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol](/img/structure/B288811.png)
![6,8-dibromo-3-[(2-ethylpiperidin-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B288812.png)
![1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine](/img/structure/B288819.png)
![4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B288820.png)